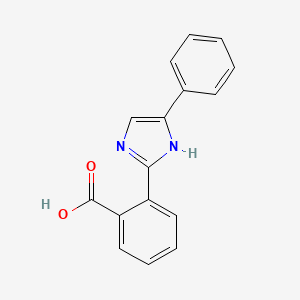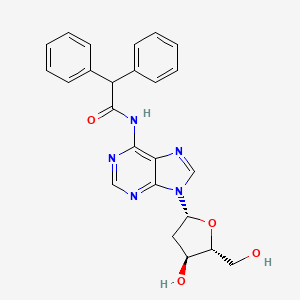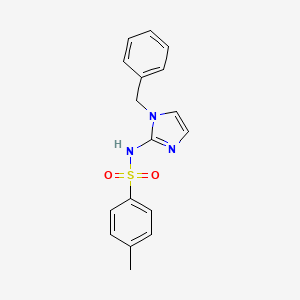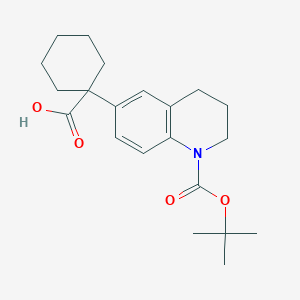
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol is a chiral compound belonging to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline or indole itself.
Functionalization: The indole core is then functionalized at the 5 and 6 positions with methoxy groups using electrophilic aromatic substitution reactions.
Chiral Center Introduction: The chiral center at the propanol side chain is introduced using asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries.
Final Coupling: The final step involves coupling the functionalized indole with the chiral propanol side chain under suitable reaction conditions, such as using a base and a coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the indole ring.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: The major product would be the corresponding ketone.
Reduction: The major product could be the fully reduced indole or the deoxygenated compound.
Substitution: The major products would be the substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The methoxy groups and the chiral center may play a role in enhancing the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(5-Methoxy-1H-indol-1-yl)propan-2-ol: Lacks one methoxy group compared to the target compound.
(S)-1-(6-Methoxy-1H-indol-1-yl)propan-2-ol: Lacks one methoxy group compared to the target compound.
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)ethanol: Has an ethanol side chain instead of propanol.
Uniqueness
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol is unique due to the presence of two methoxy groups at the 5 and 6 positions of the indole ring and the chiral propanol side chain. These structural features may contribute to its specific biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
(2S)-1-(5,6-dimethoxyindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H17NO3/c1-9(15)8-14-5-4-10-6-12(16-2)13(17-3)7-11(10)14/h4-7,9,15H,8H2,1-3H3/t9-/m0/s1 |
Clé InChI |
AHSRINFPGNHNIN-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](CN1C=CC2=CC(=C(C=C21)OC)OC)O |
SMILES canonique |
CC(CN1C=CC2=CC(=C(C=C21)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine](/img/structure/B12942226.png)
![Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942238.png)

![7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B12942243.png)

